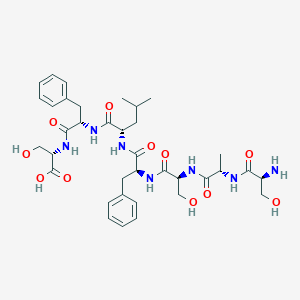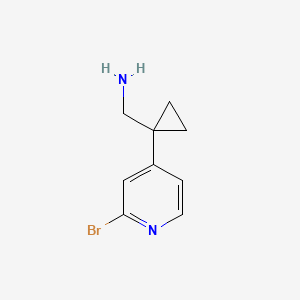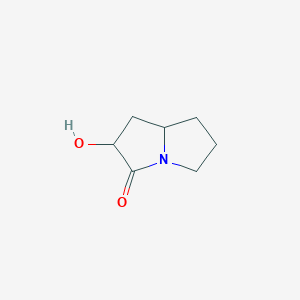
3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene: is a heterocyclic compound belonging to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom, and they are known for their diverse applications in pharmaceuticals, materials science, and organic electronics . This particular compound is characterized by its unique substitution pattern, which includes butyl, ethynyl, and phenylethynyl groups.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene typically involves palladium-catalyzed coupling reactions such as the Sonogashira coupling. This reaction is used to form carbon-carbon bonds between the thiophene ring and the ethynyl groups . The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the ethynyl groups, converting them into alkanes or alkenes.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution.
Major Products:
Oxidation: Carbonyl derivatives.
Reduction: Alkanes or alkenes.
Substitution: Various substituted thiophenes.
科学的研究の応用
Chemistry: The compound is used in the synthesis of more complex thiophene derivatives, which are valuable in organic electronics and materials science .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential in medicinal chemistry for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of organic semiconductors and light-emitting diodes .
作用機序
The mechanism by which 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene exerts its effects is largely dependent on its interaction with biological targets. The ethynyl and phenylethynyl groups can interact with various enzymes and receptors, modulating their activity. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s biological activity .
類似化合物との比較
- 3-Ethynyl-2-(phenylethynyl)thiophene
- 3-Ethynyl-2-[(4-methylphenyl)ethynyl]thiophene
- 3-Ethynyl-2-(naphthalen-1-ylethynyl)thiophene
Uniqueness: 3,4-Dibutyl-2-ethynyl-5-(phenylethynyl)thiophene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as organic electronics and pharmaceuticals .
特性
CAS番号 |
922166-72-1 |
|---|---|
分子式 |
C22H24S |
分子量 |
320.5 g/mol |
IUPAC名 |
3,4-dibutyl-2-ethynyl-5-(2-phenylethynyl)thiophene |
InChI |
InChI=1S/C22H24S/c1-4-7-14-19-20(15-8-5-2)22(23-21(19)6-3)17-16-18-12-10-9-11-13-18/h3,9-13H,4-5,7-8,14-15H2,1-2H3 |
InChIキー |
RAKKJAGDMJBADA-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=C(SC(=C1CCCC)C#CC2=CC=CC=C2)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B12622200.png)

![{3-[2-Methyl-2-(2,2,2-trichloroacetamido)propyl]phenyl}acetic acid](/img/structure/B12622215.png)
![9H-fluoren-9-ylmethyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12622217.png)
![{3,5-Dibromo-4-[(2,4-dimethylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12622229.png)


![4-(2-Ethoxyethoxy)-6-(3-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622241.png)


![2-(4-Iodophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12622259.png)
![(1S,3R,3aR,6aS)-5-(4-bromophenyl)-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12622264.png)
![N-[(Ethoxycarbonyl)carbamothioyl]glycine](/img/structure/B12622268.png)
![(6S)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B12622273.png)
